molecular formula C16H15ClN2O4 B2907767 1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide CAS No. 898504-22-8

1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide

Cat. No.: B2907767
CAS No.: 898504-22-8
M. Wt: 334.76
InChI Key: XDYHCVGCCFPCLV-UHFFFAOYSA-N
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Description

1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide is a synthetic compound with the molecular formula C16H15ClN2O4 and a molecular weight of 334.76 g/mol This compound is characterized by the presence of a chromene ring substituted with a chlorine atom and a piperidine ring attached to a carboxamide group

Preparation Methods

The synthesis of 1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents.

    Chlorination: The chromene ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Coupling with Piperidine: The chlorinated chromene is coupled with piperidine-4-carboxamide under suitable conditions, often involving a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve optimization of these steps to enhance yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding acids and amines

Scientific Research Applications

1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for biochemical studies.

    Medicine: Research has indicated its potential antiviral activity, particularly against human cytomegalovirus and coronaviruses

    Industry: It is used in the development of pharmaceuticals and agrochemicals due to its unique structural properties.

Comparison with Similar Compounds

1-(6-chloro-2-oxo-2H-chromene-3-carbonyl)piperidine-4-carboxamide can be compared with other piperidine-4-carboxamide derivatives and chromene-based compounds:

    Similar Compounds: Examples include 1-(6-Bromo-2-oxochromene-3-carbonyl)piperidine-4-carboxamide and 1-(6-Fluoro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide.

    Uniqueness: The presence of the chlorine atom and the specific arrangement of functional groups in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for targeted research

Properties

IUPAC Name

1-(6-chloro-2-oxochromene-3-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c17-11-1-2-13-10(7-11)8-12(16(22)23-13)15(21)19-5-3-9(4-6-19)14(18)20/h1-2,7-9H,3-6H2,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYHCVGCCFPCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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